![molecular formula C7H3ClF3NO3 B1402166 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene CAS No. 1404193-55-0](/img/structure/B1402166.png)
2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene
Overview
Description
2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloro(difluoro)methoxy group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene typically involves the nitration of 2-[Chloro(difluoro)methoxy]-4-fluoro-benzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro(difluoro)methoxy group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-[Difluoromethoxy]-4-fluoro-1-nitro-benzene.
Reduction: The major product is 2-[Chloro(difluoro)methoxy]-4-fluoro-1-amino-benzene.
Oxidation: Various oxidation products can be formed, depending on the specific conditions and reagents used.
Scientific Research Applications
Synthetic Methods
The synthesis of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene typically involves several steps, including:
- Nitration : Introducing the nitro group using strong acids.
- Fluorination : Utilizing fluorinating agents to add fluorine atoms.
- Substitution Reactions : Employing nucleophilic aromatic substitution to introduce the difluoromethoxy group.
Medicinal Chemistry
One of the most promising applications of this compound is in medicinal chemistry . The compound has shown potential as a building block for synthesizing pharmaceuticals that target specific enzymes or receptors. Its ability to modulate biological activity makes it an attractive candidate for drug development, particularly in cancer research where it has been observed to inhibit tumor growth through various mechanisms, including enzyme inhibition and receptor modulation.
Materials Science
In materials science , this compound serves as a precursor for developing advanced materials with unique electronic or optical properties. The incorporation of fluorinated groups can significantly enhance material performance by improving stability and reactivity under various conditions. The unique properties imparted by the difluoromethoxy group can also facilitate the design of new materials for electronic applications .
Agricultural Chemistry
The compound is utilized in agricultural chemistry as an intermediate in synthesizing agrochemicals, including herbicides and insecticides. The introduction of halogenated aromatic compounds into agrochemical formulations often enhances their efficacy and selectivity, providing more effective solutions for pest control while minimizing environmental impact .
Case Studies
Several case studies highlight the biological potential and applications of this compound:
- Anticancer Activity : Research has demonstrated that this compound can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation. Studies indicate that its structural features allow it to effectively bind to these targets, leading to reduced tumor growth rates .
- Material Development : In a recent study, researchers synthesized polymer composites incorporating this compound, which exhibited enhanced thermal stability and electrical conductivity compared to traditional materials. This advancement opens avenues for its application in electronic devices.
- Agrochemical Efficacy : Field trials have shown that formulations containing this compound provide improved pest resistance compared to non-fluorinated alternatives, highlighting its role in developing more effective agricultural products .
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro(difluoro)methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[Chloro(difluoro)methoxy]-4-fluoro-1-amino-benzene
- 2-[Chloro(difluoro)methoxy]-4-fluoro-1-hydroxy-benzene
- 2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene
Uniqueness
2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene is unique due to the presence of both a chloro(difluoro)methoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene is an organic compound classified under nitrobenzenes. It features a complex structure with a chloro(difluoro)methoxy group and a nitro group attached to a benzene ring, which significantly influences its biological activity and chemical reactivity. The molecular formula is with a molecular weight of approximately 223.56 g/mol .
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the realm of cancer research. The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can interact with cellular components, potentially inhibiting tumor growth .
Mechanism of Action:
- The nitro group can undergo reduction to form an amino group, which may contribute to its biological effects.
- The chloro(difluoro)methoxy group plays a crucial role in modulating the compound's reactivity and interactions with biomolecules.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Unique Features |
---|---|
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzene | Different positioning of the fluoro group |
1-[Chloro(difluoro)methoxy]-4-fluorobenzene | Lacks the nitro group, affecting reactivity |
2-Fluoro-4-nitrobenzene | Lacks both chloro and difluoromethoxy groups |
These comparisons highlight how variations in functional groups and their positions affect chemical properties and biological activities .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Tumor Growth Inhibition : A study demonstrated that this compound could inhibit tumor growth through mechanisms involving hydrogenation reduction. The interactions with specific enzymes and receptors were shown to modulate enzyme activity, leading to reduced proliferation in cancer cell lines .
- Cytotoxicity Assessment : In vitro evaluations against various cancer cell lines (e.g., MCF-7, U-937) indicated that this compound exhibited cytotoxic effects comparable to known chemotherapeutic agents. The IC50 values suggest significant potency in inducing apoptosis in these cell lines .
- Mechanistic Insights : Flow cytometry analysis revealed that the compound triggers apoptosis via increasing caspase activity, indicating its potential as a candidate for further development as an anticancer agent .
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-4-fluoro-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-3-4(9)1-2-5(6)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNLDAOQJFTCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216845 | |
Record name | Benzene, 2-(chlorodifluoromethoxy)-4-fluoro-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404193-55-0 | |
Record name | Benzene, 2-(chlorodifluoromethoxy)-4-fluoro-1-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404193-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-(chlorodifluoromethoxy)-4-fluoro-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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